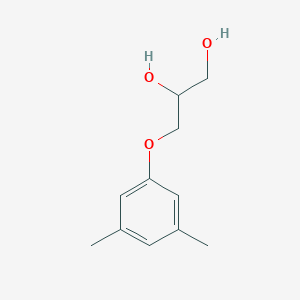

3-(3,5-Dimethylphenoxy)propane-1,2-diol

Vue d'ensemble

Description

3-(3,5-Dimethylphenoxy)propane-1,2-diol: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 3 and 5, attached to a propane-1,2-diol backbone. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenoxide ion to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The diol undergoes oxidation at its primary or secondary hydroxyl groups to form ketones or carboxylic acids.

Key Findings :

- Primary Oxidation : Using KMnO₄ in acidic conditions converts the primary hydroxyl group to a carboxylic acid.

- Secondary Oxidation : CrO₃ selectively oxidizes the secondary hydroxyl group to a ketone .

Example Oxidation Pathway :

\text{C}_{11}\text{H}_{16}\text{O}_3\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{11}\text{H}_{14}\text{O}_4\(\text{carboxylic acid})

| Oxidizing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| KMnO₄ | Primary -OH | 3-(3,5-Dimethylphenoxy)propanoic acid | Acidic, 60–80°C |

| CrO₃ | Secondary -OH | 3-(3,5-Dimethylphenoxy)propan-2-one | Room temperature |

Reduction Reactions

The compound can be reduced to form alcohols or alkanes, depending on the reagent.

Notable Reductions :

- LiAlH₄ : Reduces ester or carbonyl groups (if present) to alcohols.

- NaBH₄ : Mild reduction of ketones to secondary alcohols (if generated via prior oxidation) .

Esterification

The diol reacts with acyl chlorides (e.g., acetyl chloride) to form diesters.

Example :

Etherification

Alkylation with methyl iodide in basic conditions produces methyl ether derivatives.

Comparative Reactivity Table

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Development

3-(3,5-Dimethylphenoxy)propane-1,2-diol serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is identified as an impurity in the production of Metaxalone, a muscle relaxant used for pain relief . The compound's role in pharmaceutical synthesis highlights its importance in drug formulation and development.

Biological Research

In biological contexts, this compound can function as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to interact with specific molecular targets—such as enzymes or receptors—facilitates research into biochemical processes. The phenoxy group allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity .

Industrial Applications

The compound is utilized in the production of polymers and resins. Its unique structure enables it to be incorporated into various industrial materials, enhancing their properties. Additionally, it can be involved in chemical processes such as oxidation and reduction reactions to form ketones or alcohols, respectively.

Case Study 1: Metaxalone Production

A notable application of this compound is its involvement in an improved synthesis process for Metaxalone. Researchers have developed a method that enhances yield and purity by reacting 3,5-dimethylphenol with 3-chloro-1,2-propanediol under controlled conditions. This method demonstrates the compound's significance in pharmaceutical manufacturing processes .

Case Study 2: Enzyme Interaction Studies

In studies focusing on enzyme interactions, this compound has been used to investigate how phenoxy derivatives affect enzyme activity. These studies provide insights into metabolic pathways and potential therapeutic targets for drug development .

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the diol moiety can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol

- 2,2-Dimethyl-1,3-propanediol

Comparison: 3-(3,5-Dimethylphenoxy)propane-1,2-diol is unique due to the presence of the phenoxy group with two methyl substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Activité Biologique

3-(3,5-Dimethylphenoxy)propane-1,2-diol, an organic compound with the molecular formula and a molecular weight of 196.24 g/mol, is gaining attention for its potential biological activities. This compound is structurally characterized by a phenoxy group substituted with two methyl groups and a diol moiety, which may contribute to its unique interactions in biological systems.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an epoxide intermediate that is subsequently opened by the phenoxide ion to yield the desired product. The compound exhibits moderate solubility in various organic solvents but poor solubility in water, which may affect its bioavailability in biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the diol moiety can form additional hydrogen bonds. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to various biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can act as antioxidants by scavenging free radicals.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Neuroprotective Effects : Similar compounds have been shown to possess neuroprotective properties, indicating that this compound may also contribute positively in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Neuroprotective Properties : Research has indicated that certain analogs exhibit protective effects against neuronal cell death in vitro. These findings suggest that structural modifications can enhance neuroprotective activity .

- Stereoselective Activity : The stereochemistry of compounds similar to this compound has been shown to significantly influence their biological activity. For instance, enantiomers may exhibit different affinities for biological targets or varying degrees of efficacy in therapeutic applications .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| Solubility | Moderate in organic solvents; poor in water |

| Potential Activities | Antioxidant; Enzyme inhibition; Neuroprotective effects |

| Synthesis Method | Reaction of 3,5-dimethylphenol with epichlorohydrin |

| Mechanism of Action | Interaction with enzymes/receptors via hydrogen bonding |

Propriétés

IUPAC Name |

3-(3,5-dimethylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282258 | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59365-66-1 | |

| Record name | 59365-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystalline structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol?

A: The research article indicates that the crystalline structure of racemic this compound (rac-14) was examined using single crystal X-ray diffraction analysis []. Although the specific structural details are not provided in the abstract, this type of analysis provides valuable information about the arrangement of molecules within the crystal lattice. Understanding the crystal structure can shed light on the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the compound's solid-state properties, including its potential for gelation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.